4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime
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Overview
Description
4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is a complex organic compound with a unique structure that includes an aminophenyl group, a nitro group, and a methyloxime group
Preparation Methods
The synthesis of 4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps. The starting materials often include 2-aminothiophenol and 3-nitrobenzaldehyde. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the aldehyde group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime include:
4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde: Lacks the methyloxime group, which may affect its reactivity and applications.
4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime: Similar structure but without the methyl group, potentially altering its chemical properties.
4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde hydrazone: Contains a hydrazone group instead of a methyloxime group, which may influence its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]sulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-20-16-9-10-6-7-14(12(8-10)17(18)19)21-13-5-3-2-4-11(13)15/h2-9H,15H2,1H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONHBNHIYPPSDW-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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